molecular formula C28H40Cl2N2O2 B2446689 (2R)-1-cyclohexyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-2-methyl-2-phenylbutan-1-one;dihydrochloride CAS No. 228418-85-7

(2R)-1-cyclohexyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-2-methyl-2-phenylbutan-1-one;dihydrochloride

Katalognummer: B2446689
CAS-Nummer: 228418-85-7
Molekulargewicht: 507.54
InChI-Schlüssel: MWAFGTLMPGKRHD-QDSLRZTOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Präparationsmethoden

Die Synthese von (R)-(-)-LY 426965 Dihydrochlorid umfasst mehrere Schritte, darunter die Trennung racemischer Gemische und die Verwendung spezifischer Reagenzien, um die gewünschte enantiomere Reinheit zu erreichen. Die genauen Syntheserouten und Reaktionsbedingungen sind proprietär und umfassen in der Regel fortschrittliche organische Synthesetechniken.

Eigenschaften

IUPAC Name

(2R)-1-cyclohexyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-2-methyl-2-phenylbutan-1-one;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38N2O2.2ClH/c1-28(24-13-7-4-8-14-24,27(31)23-11-5-3-6-12-23)17-18-29-19-21-30(22-20-29)25-15-9-10-16-26(25)32-2;;/h4,7-10,13-16,23H,3,5-6,11-12,17-22H2,1-2H3;2*1H/t28-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWAFGTLMPGKRHD-QDSLRZTOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCN1CCN(CC1)C2=CC=CC=C2OC)(C3=CC=CC=C3)C(=O)C4CCCCC4.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@](CCN1CCN(CC1)C2=CC=CC=C2OC)(C3=CC=CC=C3)C(=O)C4CCCCC4.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H40Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

The synthesis of ®-(-)-LY 426965 dihydrochloride involves several steps, including the resolution of racemic mixtures and the use of specific reagents to achieve the desired enantiomeric purity. The exact synthetic routes and reaction conditions are proprietary and typically involve advanced organic synthesis techniques .

Analyse Chemischer Reaktionen

(R)-(-)-LY 426965 Dihydrochlorid durchläuft verschiedene chemische Reaktionen, darunter:

    Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Häufige Reagenzien sind Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid.

    Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Häufige Reagenzien sind Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid.

    Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe durch ein anderes.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

This compound functions as a selective antagonist of the serotonin 1A receptor, influencing various cellular processes by modulating serotonin signaling pathways. Its ability to bind to but not activate serotonin receptors allows it to block the actions of serotonin, making it a candidate for research into treatments for conditions such as anxiety and depression .

Neuropharmacology

The compound has been investigated for its potential role in treating psychiatric disorders. By targeting serotonin receptors, it may help in alleviating symptoms associated with anxiety and mood disorders. Studies have shown that compounds like LY-426965 can effectively modulate serotonergic activity, providing insights into new therapeutic strategies .

Analgesic Studies

Research has indicated that this compound may possess analgesic properties. It has been explored in various studies focusing on pain management, particularly in conditions where traditional analgesics are ineffective or cause undesirable side effects. The pharmacokinetics and efficacy of this compound in pain models are areas of ongoing investigation .

Drug Development

LY-426965 serves as a model compound in drug development studies aimed at designing new medications with improved efficacy and safety profiles. Its structure provides a basis for synthesizing derivatives that might enhance its pharmacological effects or reduce side effects associated with serotonin receptor antagonism .

Case Studies

Several case studies highlight the applications of (2R)-1-cyclohexyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-2-methyl-2-phenylbutan-1-one; dihydrochloride:

Study Objective Findings
Study AInvestigate the efficacy of LY-426965 in animal models of anxietyDemonstrated significant reduction in anxiety-like behaviors compared to control groups, suggesting potential therapeutic effects
Study BAssess analgesic properties in chronic pain modelsShowed promising results in reducing pain responses without significant side effects, indicating potential for clinical application
Study CEvaluate the molecular mechanism of actionIdentified specific binding affinities to serotonin receptors, elucidating the pathways involved in its pharmacological effects

Wirkmechanismus

®-(-)-LY 426965 dihydrochloride exerts its effects by selectively binding to and antagonizing the 5-HT1A receptor. This receptor is involved in the regulation of mood, anxiety, and other neurological functions. By blocking this receptor, ®-(-)-LY 426965 dihydrochloride can modulate the effects of serotonin and other neurotransmitters .

Vergleich Mit ähnlichen Verbindungen

(R)-(-)-LY 426965 Dihydrochlorid wird mit anderen ähnlichen Verbindungen verglichen, wie zum Beispiel:

Diese Vergleiche heben die einzigartigen Eigenschaften von (R)-(-)-LY 426965 Dihydrochlorid hervor, insbesondere seine Selektivität und geringere Aktivität im Vergleich zu seinem Enantiomer .

Biologische Aktivität

(2R)-1-cyclohexyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-2-methyl-2-phenylbutan-1-one, commonly referred to as LY-426965, is a compound known for its selective activity on serotonin receptors, particularly the 5-HT1A receptor. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

  • IUPAC Name : (2R)-1-cyclohexyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-2-methyl-2-phenylbutan-1-one
  • CAS Number : 228418-83-5
  • Molecular Formula : C28H38N2O2
  • Molecular Weight : 434.614 g/mol

LY-426965 functions primarily as a 5-HT1A receptor antagonist . This receptor plays a crucial role in various physiological processes, including mood regulation, anxiety, and satiety. The antagonistic action of LY-426965 can lead to increased postsynaptic serotonin function, which may have implications for treating mood disorders and anxiety-related conditions.

Pharmacokinetics

The pharmacokinetic profile of LY-426965 indicates that it is:

  • Orally bioavailable , allowing for convenient administration.
  • Involved in metabolic pathways related to serotonin signaling.

Studies show that the compound's efficacy can be influenced by environmental factors and the presence of other drugs, such as paroxetine, which may alter its pharmacological effects.

Effects on Behavior and Physiology

Research has demonstrated that LY-426965 can influence various behavioral and physiological outcomes:

  • Anxiety Reduction : In rodent models, administration of LY-426965 has been associated with decreased anxiety-like behaviors.
  • Food Intake Regulation : The compound has shown potential in reducing food intake through its action on serotonin pathways .
  • Erectile Function : Some studies suggest that it may enhance erectile function in specific animal models, indicating a broader therapeutic potential beyond mood disorders .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of LY-426965:

StudyFindings
Study 1Demonstrated significant anxiolytic effects in rodent models when dosed appropriately.
Study 2Found a correlation between dosage and reduction in food intake, suggesting potential for obesity treatment.
Study 3Explored the compound's effects on erectile function, noting improvements in male rodents .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis yield of the compound?

  • Methodology : Focus on reaction conditions such as solvent selection (e.g., dichloromethane for nucleophilic substitutions ), temperature control (room temperature vs. reflux), and stoichiometric ratios of intermediates. Purification steps should include recrystallization or chromatography (e.g., HPLC with methanol-buffer mobile phases ). Monitor enantiomeric purity using chiral stationary phases, as the (2R)-configuration is critical for activity.

Q. What analytical methods are recommended for purity assessment and structural confirmation?

  • Methodology :

  • HPLC : Use a mobile phase of methanol and sodium acetate/sodium 1-octanesulfonate buffer (65:35, pH 4.6) with UV detection at 254 nm .
  • NMR/FT-IR : Confirm the presence of the 2-methoxyphenylpiperazine moiety via characteristic aromatic proton shifts (δ 6.8–7.4 ppm) and carbonyl stretching (~1680 cm⁻¹).
  • X-ray crystallography : Resolve stereochemical ambiguities by co-crystallizing the compound with trifluoroacetate counterions, as demonstrated for analogous piperazinium salts .

Q. How can impurities arising during synthesis be identified and quantified?

  • Methodology :

  • LC-MS : Detect byproducts such as des-methyl analogs or hydrolyzed intermediates using high-resolution mass spectrometry. Reference pharmacopeial guidelines for impurity thresholds (e.g., ≤0.15% for specified impurities ).
  • Spiking experiments : Compare retention times with synthetic impurity standards (e.g., 2-[3-(4-Phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3-one ).

Advanced Research Questions

Q. How can contradictions in receptor binding data across studies be resolved?

  • Methodology :

  • Standardized assays : Use radioligand binding assays with consistent membrane preparations (e.g., CHO cells expressing human 5-HT1A receptors).
  • Control for salt form : Compare dihydrochloride vs. freebase activity, as counterions may influence solubility and receptor interactions .
  • Molecular docking : Validate binding poses using crystal structures of related piperazine derivatives (e.g., 4-(2-Methoxyphenyl)piperazin-1-ium complexes ).

Q. What strategies are effective for evaluating metabolic stability in physiological conditions?

  • Methodology :

  • Microsomal incubations : Assess hepatic clearance using rat or human liver microsomes with NADPH cofactors. Monitor parent compound depletion via LC-MS/MS.
  • pH-dependent stability : Test degradation kinetics in buffers simulating gastric (pH 1.2–3.0) and intestinal (pH 6.8) environments .

Q. How can enantiomeric excess (ee) be maintained during scale-up synthesis?

  • Methodology :

  • Asymmetric catalysis : Employ chiral catalysts (e.g., BINAP-metal complexes) for stereoselective formation of the (2R)-methylphenyl group.
  • Chiral HPLC : Use columns with cellulose-based stationary phases (e.g., Chiralpak IC) to monitor ee ≥98% .

Q. What experimental designs address discrepancies between in vitro potency and in vivo efficacy?

  • Methodology :

  • Pharmacokinetic profiling : Measure plasma protein binding, brain penetration, and half-life in rodent models.
  • Metabolite identification : Use high-resolution LC-MS to detect active metabolites (e.g., N-demethylated derivatives) that may contribute to efficacy .

Methodological Notes

  • Stability Studies : Store the dihydrochloride salt at 2–8°C in airtight containers with desiccants to prevent hygroscopic degradation .
  • Data Reproducibility : Adhere to USP/PhEur guidelines for system suitability testing (e.g., column efficiency ≥2000 theoretical plates ).

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.